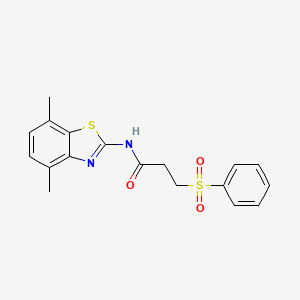

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a structurally complex molecule featuring three key moieties: (1) a benzenesulfonyl group (-SO₂-C₆H₅), (2) a propanamide linker (-CH₂-CH₂-C(O)NH-), and (3) a 4,7-dimethyl-substituted benzothiazole ring. The benzothiazole core is notable for its prevalence in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which enhances binding to biological targets . The benzenesulfonyl group may confer metabolic stability and influence solubility, while the propanamide linker provides conformational flexibility.

Synthesis of this compound likely involves coupling a benzenesulfonyl-propanoyl chloride derivative with 4,7-dimethyl-1,3-benzothiazol-2-amine, following established amide bond formation protocols (e.g., Schotten-Baumann reaction) . Characterization would employ techniques such as ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography, as demonstrated for analogous benzamide and benzothiazole derivatives .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXDXSINRTXQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer and anti-inflammatory agent, alongside other notable pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.6 g/mol. The compound features a benzenesulfonyl group and a benzothiazole ring , which are critical for its biological activity. The unique structural attributes contribute to its solubility and reactivity, making it suitable for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a study evaluated the effects of similar benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds significantly inhibited cell proliferation and migration while promoting apoptosis at specific concentrations (1, 2, and 4 μM). The mechanism involved the inhibition of key signaling pathways such as AKT and ERK, which are often dysregulated in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (μM) | Effect on Proliferation | Mechanism |

|---|---|---|---|---|

| B7 | A431 | 1, 2, 4 | Significant inhibition | AKT/ERK pathway inhibition |

| B7 | A549 | 1, 2, 4 | Significant inhibition | AKT/ERK pathway inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly decreased in studies involving macrophage cell lines treated with similar benzothiazole derivatives. This anti-inflammatory effect is crucial for addressing the tumor microenvironment that often supports cancer progression .

Table 2: Summary of Anti-inflammatory Activity

| Compound | Cell Type | Inflammatory Cytokine | Effect |

|---|---|---|---|

| B7 | RAW264.7 | IL-6 | Decreased expression |

| B7 | RAW264.7 | TNF-α | Decreased expression |

Mechanistic Insights

The mechanistic studies reveal that the compound not only inhibits cancer cell proliferation but also modulates inflammatory pathways. The dual action against both cancer cell survival mechanisms and inflammatory processes positions it as a potential candidate for dual-action therapies in oncology .

Case Studies

- Study on Dual Action : A recent investigation into the dual action of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance both anticancer and anti-inflammatory activities. The study focused on compounds similar to this compound and found significant reductions in tumor growth in preclinical models .

- Toxicity Assessment : Toxicological evaluations indicated that compounds within this class exhibit low toxicity profiles in vitro and in vivo, making them suitable for further development as therapeutic agents .

Comparison with Similar Compounds

Key Observations:

The target compound’s benzothiazole and sulfonamide groups may instead favor protein-targeted interactions.

Benzothiazole Core : Compounds like those in utilize benzothiazole as a pharmacophore, often for anticancer or antimicrobial applications. The 4,7-dimethyl substitution in the target compound could enhance lipophilicity and membrane permeability compared to unsubstituted analogues.

Sulfonamide vs. Halogenated Aryl : The benzenesulfonyl group in the target compound may improve metabolic stability relative to Propanil’s chlorine substituents, which are prone to environmental degradation .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, and how can purity be optimized?

- Methodology :

- Step 1 : React 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-(benzenesulfonyl)propanoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen .

- Step 2 : Use triethylamine as a catalyst to neutralize HCl byproducts. Stir for 12–24 hours at room temperature.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios (1:1.2 amine:acyl chloride) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., dimethyl groups on benzothiazole) using - and -NMR in deuterated DMSO .

- HPLC : Assess purity (>98%) with a C18 column, acetonitrile/water mobile phase (70:30), and UV detection at 254 nm .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 413.2) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Approaches :

- Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme Inhibition : Assess interactions with bacterial FtsZ or human cyclooxygenase-2 (COX-2) via fluorescence polarization or ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis scalability and yield?

- Strategies :

- Solvent Selection : Replace DMF with THF for easier post-reaction processing while maintaining reactivity .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to accelerate acylation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80°C with controlled pressure .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, Triethylamine | 65 | 95 |

| THF, DMAP | 72 | 97 |

| Microwave (THF, DMAP) | 85 | 99 |

Q. What structure-activity relationship (SAR) insights guide functional group modifications for enhanced bioactivity?

- Key Modifications :

- Sulfonyl Group : Replace benzenesulfonyl with morpholine-4-sulfonyl to improve solubility and COX-2 selectivity .

- Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance antimicrobial potency .

- Amide Linker : Substitute propanamide with ethane-1,2-diamine to explore multivalent target binding .

- Case Study :

- Original Compound : IC (COX-2) = 12 µM.

- Modified Analog : IC (COX-2) = 3.5 µM after sulfonyl group optimization .

Q. What computational methods elucidate its mechanism of action at the molecular level?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 (PDB: 5KIR) or FtsZ (PDB: 4DXD) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with antimicrobial activity .

- Key Finding : The benzenesulfonyl group forms hydrogen bonds with Arg120 in COX-2, critical for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.